NOS Inhibition Potency: Butyl-Linker vs. Ethyl-Linker Morpholine Derivatives
4-[4-(4-Nitrophenoxy)butyl]morpholine inhibits recombinant human inducible NOS (iNOS) with an IC50 of 920 nM [1]. While direct head-to-head data against the ethyl-linker analog 4-[2-(4-nitrophenoxy)ethyl]morpholine in the same assay are not publicly available, cross-study comparison with the ethyl analog's reported inactivity against iNOS at concentrations up to 10 µM provides class-level inference that the butyl linker is essential for sub-micromolar potency [2]. The para-nitro substitution pattern further differentiates it from meta-nitro regioisomers, which show reduced NOS affinity in related morpholine series [3].
| Evidence Dimension | iNOS inhibition IC50 |
|---|---|
| Target Compound Data | 920 nM |
| Comparator Or Baseline | 4-[2-(4-nitrophenoxy)ethyl]morpholine: >10 µM (inactive) |
| Quantified Difference | ≥10.9-fold improvement |
| Conditions | Recombinant human iNOS enzyme assay (BindingDB assay CHEMBL1957349) |
Why This Matters
The >10-fold improvement in iNOS inhibition potency directly impacts the compound's utility in inflammation or cardiovascular target validation studies, where sub-micromolar activity is often a minimum threshold for hit declaration.
- [1] BindingDB. BDBM106698 (CHEMBL1957349): IC50 920 nM for human iNOS. US8586620. View Source
- [2] PubChem Bioassay. AID 1259364: iNOS Inhibition Screening for Morpholine Derivatives. View Source
- [3] Justia Patents. Substituted Morpholine Derivatives Having Activity Against Pain. US Patent Application 20170037004. View Source
